REACTION_CXSMILES
|
[N:1]1([CH:6]2[CH:11]3[CH:7]2[CH2:8][N:9](C(OC(C)(C)C)=O)[CH2:10]3)[CH:5]=[N:4][N:3]=[N:2]1>Cl.O1CCOCC1>[N:1]1([CH:6]2[CH:7]3[CH:11]2[CH2:10][NH:9][CH2:8]3)[CH:5]=[N:4][N:3]=[N:2]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The product was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C1C2CNCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |